molecular formula C16H9Cl2N3O3S B2528095 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 477568-47-1

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2528095
CAS No.: 477568-47-1
M. Wt: 394.23
InChI Key: SLIKVUTXZNOLPD-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H9Cl2N3O3S and its molecular weight is 394.23. The purity is usually 95%.
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Scientific Research Applications

Crystal Engineering and Solubility Enhancement

  • Pharmaceutical Cocrystals of Ethenzamide: Studies on pharmaceutical cocrystals involving an analgesic drug, ethenzamide, and various coformers showed enhanced solubility and dissolution rates compared to the parent compound. This research demonstrates the potential of cocrystal formation to improve drug properties, which could be applicable to compounds like N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide for enhancing their bioavailability (S. Aitipamula et al., 2012).

Development of Thermally Stable Polymers

  • Aromatic Poly(sulfone sulfide amide imide)s: Research involving the synthesis of a new diamine monomer containing sulfone, sulfide, and amide units highlighted the development of soluble thermally stable polymers. Such studies underline the importance of specific functional groups in creating materials with desirable physical properties, which may be relevant for exploring the material science applications of compounds like this compound (S. Mehdipour‐Ataei & M. Hatami, 2007).

Crystal Engineering with Hydrogen and Halogen Bonds

  • Molecular Tapes Mediated via Hydrogen and Halogen Bonds: Investigation into complexes formed by various bonding interactions, including hydrogen and halogen bonds, provides insight into crystal design principles. Such research could inform the synthesis and crystal engineering strategies for compounds with similar structural elements to this compound, aiming to tailor their physical and chemical properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Antibacterial Activity and Chemical Synthesis

  • Antibacterial Activity of Novel Compounds: Research on the synthesis and characterization of various derivatives, including those with chloro, nitro, and benzamide groups, has shown significant antibacterial activities. This suggests that compounds within this chemical family could be explored for potential antibacterial applications, pointing to a possible research direction for this compound (S. Saeed et al., 2010).

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIKVUTXZNOLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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